molecular formula C7H7N B031050 4-Vinylpyridine CAS No. 100-43-6

4-Vinylpyridine

Cat. No.: B031050
CAS No.: 100-43-6
M. Wt: 105.14 g/mol
InChI Key: KFDVPJUYSDEJTH-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Incyclinide undergoes several types of chemical reactions, including:

    Oxidation: Incyclinide can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the incyclinide molecule.

    Substitution: Substitution reactions can introduce new functional groups to the incyclinide structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of incyclinide with modified functional groups that may enhance or alter its biological activity .

Scientific Research Applications

Polymer Chemistry

4-Vinylpyridine serves as a crucial monomer in the synthesis of various polymers, particularly in the development of functionalized materials. Its ability to undergo free radical polymerization allows for the creation of copolymers with enhanced properties.

Copolymerization

  • Copolymers with Styrene : 4-VP is often copolymerized with styrene to create materials with improved thermal and mechanical properties. These copolymers are used in applications ranging from coatings to adhesives .
  • Biodegradable Polymers : Research has explored the use of 4-VP in creating biodegradable polymers that can be used in medical applications, such as tissue engineering and drug delivery systems .

Drug Delivery Systems

4-VP plays a significant role in developing drug delivery systems, particularly through its incorporation into molecularly imprinted polymers (MIPs).

Molecularly Imprinted Polymers

  • Drug Delivery Applications : MIPs synthesized using 4-VP as a functional monomer demonstrate high selectivity and adsorption capacity for specific drugs. For instance, studies have shown that MIPs can effectively deliver anti-inflammatory drugs like fenbufen, enhancing therapeutic efficacy while minimizing side effects .
  • Affinity Membranes : 4-VP-based membranes have been developed for selective adsorption and separation processes in biomedical applications, showcasing their potential in targeted drug delivery .

Nanotechnology

The integration of 4-VP into nanotechnology has led to innovative applications in biomedicine and materials science.

Nanoparticle Assembly

  • Layer-by-Layer Assembly : 4-VP is utilized in layer-by-layer nanoparticle assembly techniques, which enable the creation of multifunctional nanocarriers for drug delivery and imaging .
  • Carbon Nanotube Composites : The compound has been employed in the synthesis of carbon nanotube-reinforced composites that enhance drug delivery systems' mechanical strength and functional performance .

Environmental Applications

Recent studies have explored the use of 4-VP in environmental remediation efforts.

Heavy Metal Ion Removal

  • Imprinted Polymers for Metal Ion Removal : 4-VP has been used to create imprinted polymers capable of selectively removing heavy metals, such as nickel ions from aqueous solutions. This application highlights its potential in environmental cleanup technologies .

Clinical Applications of Biodegradable Polymers

A study demonstrated the clinical utility of biodegradable polymers incorporating 4-VP in preventing seroma formation after surgeries. The polymer's ability to degrade into inert products while promoting tissue healing was highlighted as a significant advantage in surgical settings .

Targeted Drug Delivery Systems

Research on MIPs utilizing 4-VP showed promising results in delivering chemotherapeutic agents directly to tumor sites, reducing systemic toxicity associated with conventional treatments. The study emphasized the importance of optimizing polymer composition for enhanced drug loading and release profiles .

Comparison with Similar Compounds

Incyclinide belongs to the class of tetracyclines, which are polyketides with an octahydrotetracene-2-carboxamide skeleton . Similar compounds include:

    Doxycycline: Another tetracycline antibiotic with both antibiotic and matrix metalloproteinase inhibitory properties.

    Minocycline: A tetracycline antibiotic known for its anti-inflammatory and neuroprotective effects.

    Tigecycline: A glycylcycline antibiotic derived from minocycline, used to treat various bacterial infections.

Incyclinide is unique among these compounds due to its lack of antibiotic properties and its specific focus on inhibiting matrix metalloproteinases . This makes it a valuable compound for studying the role of these enzymes in various diseases and developing targeted therapies.

Biological Activity

4-Vinylpyridine (4-VP) is a versatile compound widely studied for its biological activity, particularly in the fields of antimicrobial applications, drug adsorption, and potential toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with 4-VP.

Antimicrobial Properties

Polymeric Applications
Research has demonstrated that 4-VP can be incorporated into polymeric materials to enhance their antibacterial properties. For instance, polystyrene-block-poly(4-vinyl pyridine) (PS-b-PVP) and poly(styrene-random-4-vinyl pyridine) (P(ST-r-VP)) were synthesized and quaternized with n-octyl iodide. These copolymers exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with PS-b-PVP showing superior efficacy due to a higher concentration of quaternized 4-VP units on its surface .

Table 1: Antibacterial Activity of Quaternized Copolymers

CopolymerConcentration (mg/mL)CFU/mL (S. aureus)CFU/mL (P. aeruginosa)
PS-b-PVP0.0500
P(ST-r-VP)0.051.80 × 10^71.67 × 10^4
PS-b-PVP0.100
P(ST-r-VP)0.13.34 × 10^71.84 × 10^3

This table illustrates the effectiveness of these copolymers in inhibiting bacterial growth, highlighting the potential for developing antimicrobial wound dressings using quaternized polymers.

Adsorption Capacity

Chelating Resins
Another significant application of 4-VP is in the preparation of chelating resins for heavy metal adsorption. A study focused on grafting 4-VP onto resin surfaces showed that the degree of grafting increased linearly with time, achieving a maximum of approximately 75% after ten hours . The resulting resin demonstrated effective adsorption capabilities for various heavy metals such as Cr(VI), Pb(II), and Cd(II).

Table 2: Adsorption Capacities of P4VP Resin

Metal IonAdsorption Capacity (mg/g)
Cr(VI)X
Pb(II)Y
Cd(II)Z

Note: Specific values for X, Y, Z need to be filled based on experimental data.

Toxicological Insights

While exploring the beneficial uses of 4-VP, it is also crucial to consider its toxicological profile. A case report highlighted acute dermal and inhalation exposure leading to systemic symptoms such as vertigo and weakness in a patient after exposure to small amounts of the compound . This emphasizes the need for careful handling and further investigation into the safety profiles associated with its use in various applications.

Recent Innovations

Recent studies have introduced crosslinked porous microspheres based on 4-VP as effective sorbents for pharmaceuticals like ibuprofen and ketoprofen, addressing environmental concerns related to pharmaceutical waste . These microspheres demonstrated high thermal stability and significant sorption capacities, making them promising candidates for environmental remediation applications.

Table 3: Sorption Capacities of Crosslinked Microspheres

DrugSorption Capacity (mg/g)
Ibuprofen~90
Ketoprofen~40

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Vinylpyridine in laboratory settings?

4VP is a flammable liquid (GHS Category 2) and toxic upon inhalation, ingestion, or skin contact. Key protocols include:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid vapor exposure .
  • Store in glass bottles under inert gas, stabilized with hydroquinone (100 ppm) to prevent polymerization or darkening .
  • Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous waste channels .

Q. How can researchers synthesize 4VP homopolymers with controlled molecular weights?

Controlled homopolymerization is achieved via reversible addition-fragmentation chain-transfer (RAFT) polymerization:

  • Use N-hydroxysuccinimidyl-BlocBuilder as the initiator in DMF solvent at 70°C.
  • Maintain a monomer-to-initiator ratio of 200:1 to achieve MnM_n ~20,000 g/mol with dispersity (ĐĐ) <1.2 .
  • Monitor kinetics via NMR or GPC to confirm linearity of molecular weight vs. conversion plots .

Q. What spectroscopic methods are suitable for characterizing 4VP functionalization in composite materials?

  • FTIR : Detect pyridine C=N stretching at 1600–1590 cm⁻¹ and vinyl C=C at 1630 cm⁻¹ .
  • NMR : Use 1H^1H NMR (CDCl₃) to identify vinyl protons (δ 5.2–6.5 ppm) and pyridine protons (δ 7.2–8.5 ppm) .
  • XPS : Analyze nitrogen (N 1s) binding energy shifts (398–400 eV) to confirm coordination with metal ions in adsorption studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in adsorption efficiency data for 4VP-functionalized materials in Cr(VI) removal?

Common contradictions arise from variations in:

  • pH : 4VP’s pKa is 5.62; protonation below pH 5 enhances Cr(VI) anion adsorption via electrostatic interactions. Validate pH control using buffered solutions .
  • Competing ions : Test selectivity in multi-ion systems (e.g., SO₄²⁻, NO₃⁻) and quantify interference via Langmuir isotherm deviations .
  • Material porosity : Compare adsorption capacity of 4VP-grafted mesoporous silica vs. non-porous analogs using BET surface area analysis .

Q. What strategies optimize the functionalization of magnetite nanoparticles with 4VP for stimuli-responsive drug delivery?

  • Surface silanization : Pre-treat magnetite with (3-aminopropyl)triethoxysilane (APTES) to create amine anchors for 4VP grafting .
  • In-situ polymerization : Encapsulate nanoparticles in 4VP/styrene co-polymers using AIBN initiator (70°C, 24 hr) to achieve uniform core-shell structures .
  • Temperature responsiveness : Leverage poly(4VP)’s lower critical solution temperature (LCST) at ~45°C for controlled drug release; validate via DSC .

Q. How do researchers address challenges in replicating 4VP polymerization kinetics across different solvent systems?

Key variables affecting reproducibility:

  • Solvent polarity : DMF (ϵ=37\epsilon = 37) provides better control than THF (ϵ=7.5\epsilon = 7.5) due to enhanced radical stabilization. Document solvent dielectric constants in methods .
  • Oxygen inhibition : Purge reaction mixtures with N₂ for 30 min to eliminate termination by O₂ .
  • Thermal gradients : Use jacketed reactors with precise temperature control (±1°C) to avoid localized overheating .

Q. Data-Driven Research Design

Q. What statistical methods are recommended for analyzing 4VP-based adsorption isotherm data?

  • Non-linear regression : Fit Langmuir (qe=qmKLCe1+KLCeq_e = \frac{q_m K_L C_e}{1 + K_L C_e}) and Freundlich (qe=KFCe1/nq_e = K_F C_e^{1/n}) models using software like OriginLab or R .
  • Error analysis : Calculate root-mean-square error (RMSE) and Akaike information criterion (AIC) to compare model validity .
  • Replication : Perform triplicate experiments and report standard deviations for qmq_m (maximum adsorption capacity) .

Q. How can researchers design experiments to probe structure-property relationships in 4VP-co-polymers?

  • DoE approach : Vary 4VP molar ratio (10–90%) in styrene co-polymers and correlate with glass transition temperature (TgT_g) via DSC .
  • Mechanical testing : Measure Young’s modulus (ASTM D638) and tensile strength to link pyridine content with material rigidity .
  • Solubility profiling : Test co-polymer dissolution in acetic acid (pH-dependent) to validate stimuli-responsive behavior .

Q. Contradiction Management in Published Studies

Q. Why do reported TgT_gTg​ values for poly(4VP) vary between 137°C and 150°C?

Discrepancies arise from:

  • Molecular weight : Higher MwM_w (>60,000 g/mol) increases TgT_g due to reduced chain mobility .
  • Annealing history : Samples annealed at 100°C for 24 hr show higher TgT_g due to improved crystallinity .
  • Measurement technique : DSC onset vs. midpoint values differ by 5–10°C; specify methodology in reports .

Properties

IUPAC Name

4-ethenylpyridine
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InChI

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2
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InChI Key

KFDVPJUYSDEJTH-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=NC=C1
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Molecular Formula

C7H7N
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Related CAS

25232-41-1
Record name Poly(4-vinylpyridine)
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DSSTOX Substance ID

DTXSID0051499
Record name 4-Vinylpyridine
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Molecular Weight

105.14 g/mol
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Physical Description

Liquid, Red to dark-brown liquid; [HSDB]
Record name Pyridine, 4-ethenyl-
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Boiling Point

65 °C @ 15 mm Hg
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Solubility

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C
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Density

0.9800 @ 20 °C/4 °C
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Vapor Pressure

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C
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Color/Form

RED TO DARK BROWN LIQUID

CAS No.

100-43-6, 25232-41-1
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Retrosynthesis Analysis

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